molecular formula C16H19N3O3S B2371311 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1219913-23-1

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2371311
CAS RN: 1219913-23-1
M. Wt: 333.41
InChI Key: NAWVXBMACXEEBK-UHFFFAOYSA-N
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Description

The compound is a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The compound was discovered and characterized as part of lead optimization efforts . A new ether-based scaffold was identified and paired with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .

Scientific Research Applications

Potassium Channel Modulation

The compound has shown promise as a modulator of potassium channels. Specifically, it acts as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. By enhancing GIRK channel activity, this compound may have implications for neurological disorders, such as epilepsy or pain management.

Lead Optimization and Scaffold Development

Researchers have optimized the compound’s structure to improve its potency and selectivity as a GIRK1/2 activator. They identified a novel ether-based scaffold and paired it with a sulfone-based head group, resulting in compounds with nanomolar potency and enhanced metabolic stability compared to prototypical urea-based compounds .

Drug Metabolism and Pharmacokinetics (DMPK) Assessment

The compound underwent tier 1 DMPK assays to evaluate its pharmacokinetic properties. These assessments provide critical information about absorption, distribution, metabolism, and excretion. The identification of metabolically stable compounds is essential for drug development .

Chemical Probe Development

Given its specific activity on GIRK channels, this compound could serve as a valuable chemical probe for studying potassium channel function and related pathophysiology. Chemical probes help researchers dissect biological processes and validate potential therapeutic targets .

Therapeutic Potential

While further research is needed, the compound’s GIRK channel activation properties suggest potential therapeutic applications. These may include neurological disorders, cardiovascular diseases, or even cancer, where potassium channels play a role in cell proliferation and survival .

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-19-15(9-14(18-19)13-5-3-2-4-6-13)16(20)17-10-12-7-8-23(21,22)11-12/h2-6,9,12H,7-8,10-11H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWVXBMACXEEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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